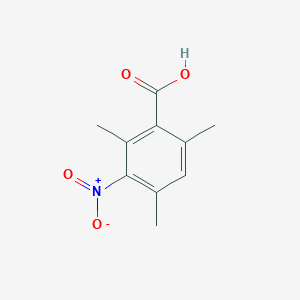

2,4,6-Trimethyl-3-nitrobenzoic acid

Description

Historical Context and Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century. wikipedia.orgchemeurope.com Initially sourced from the dry distillation of gum benzoin, its structure was later determined in 1832. wikipedia.orgchemeurope.com The discovery of its antifungal properties in 1875 paved the way for its use as a food preservative, a practice that continues today. wikipedia.orgchemeurope.com Beyond its direct applications, benzoic acid and its derivatives are fundamental precursors in the synthesis of a vast array of organic substances, including dyes, perfumes, and pharmaceuticals. newworldencyclopedia.orgresearchgate.netymerdigital.com The commercial production of benzoic acid has evolved from early industrial processes involving benzotrichloride (B165768) to the current method of partial oxidation of toluene. wikipedia.orgymerdigital.com

Overview of Nitroaromatic Compounds: Synthesis and Electronic Influences

Nitroaromatic compounds, characterized by a nitro group (NO2) attached to an aromatic ring, are a cornerstone of industrial chemistry. researchgate.net They are integral to the synthesis of products as diverse as dyes, polymers, pesticides, and explosives. researchgate.netnih.gov The most common method for their synthesis is the nitration of aromatic compounds using a mixture of nitric and sulfuric acids. numberanalytics.com This electrophilic aromatic substitution reaction introduces the nitro group, which is a strong electron-withdrawing group. numberanalytics.commdpi-res.com This property significantly alters the electronic landscape of the aromatic ring, making it susceptible to nucleophilic attack and influencing the regioselectivity of further substitutions. mdpi-res.comnih.gov The versatile reactivity of the nitro group allows for a wide range of chemical transformations, including reduction to amines, which are valuable intermediates in many synthetic pathways. numberanalytics.commdpi-res.com

Structural Features and Chemical Modifiers in Polysubstituted Aromatic Systems

The reactivity and properties of aromatic compounds are profoundly influenced by the number, type, and position of substituents on the ring. In polysubstituted systems, the interplay of electronic and steric effects becomes particularly complex. Electronic effects refer to the ability of substituents to donate or withdraw electron density, thereby influencing the reactivity of the aromatic ring. youtube.com Steric effects, on the other hand, arise from the spatial arrangement of atoms. numberanalytics.com Bulky substituents can hinder the approach of reagents to certain positions on the ring, a phenomenon known as steric hindrance. numberanalytics.com This can affect reaction rates and favor the formation of specific isomers. youtube.com In highly substituted aromatic systems, these steric interactions can also force the molecule to adopt non-planar conformations, which can in turn alter its electronic and photophysical properties. lmu.edu

The Unique Position of 2,4,6-Trimethyl-3-nitrobenzoic Acid in Modern Chemical Research

This compound is a fascinating molecule that embodies the principles of polysubstituted aromatic systems. It possesses a benzoic acid core, heavily substituted with three methyl groups and a nitro group. This unique substitution pattern creates significant steric crowding around the carboxylic acid function and the nitro group. The compound serves as a valuable intermediate in the synthesis of various organic materials, including dyes, pesticides, pharmaceuticals, and photoinitiators. chemicalbook.comgoogle.com Research into this and similar molecules helps to elucidate the intricate balance of steric and electronic effects that govern chemical reactivity and molecular properties. For instance, the synthesis of 2,4,6-trimethylbenzoic acid has been achieved through various methods, including the oxidation of mesitylene (B46885) and the carbonation of Grignard reagents. google.comresearchgate.net The presence of the nitro group in this compound adds another layer of complexity and functionality, making it a subject of interest for developing new materials and understanding fundamental chemical principles.

Structure

2D Structure

Propriétés

IUPAC Name |

2,4,6-trimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCAEAPELOWRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429094 | |

| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106567-41-3 | |

| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy for Comprehensive Molecular Analysis

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of 2,4,6-Trimethyl-3-nitrobenzoic Acid

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure common to carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration is a strong, sharp band expected around 1700 cm⁻¹. The exact position of this band is sensitive to the steric environment; the flanking methyl groups at the C2 and C6 positions force the carboxylic acid group out of the plane of the benzene (B151609) ring, which can lead to a slight increase in the C=O stretching frequency compared to planar benzoic acid derivatives.

The nitro group (-NO₂) produces two characteristic and intense stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically appears in the 1500-1560 cm⁻¹ range, and the symmetric stretch (ν_s(NO₂)) is found in the 1335-1370 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the three methyl groups are observed just below 3000 cm⁻¹.

Expected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretching |

| ~2980 | Medium | Aliphatic C-H Stretching (Methyl) |

| 2500-3300 | Broad, Strong | O-H Stretching (Carboxylic Acid Dimer) |

| ~1705 | Strong | C=O Stretching (Carboxylic Acid) |

| ~1540 | Strong | Asymmetric NO₂ Stretching |

| ~1450 | Medium | C-H Bending (Methyl) |

| ~1350 | Strong | Symmetric NO₂ Stretching |

| ~1300 | Medium | C-O Stretching / O-H Bending |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies and Vibrational Assignments

The FT-Raman spectrum provides complementary information to the FTIR data. While polar groups like C=O and N-O show strong IR bands, the Raman spectrum often highlights vibrations of the non-polar aromatic ring and C-C framework. The symmetric stretching of the nitro group around 1350 cm⁻¹ is typically a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds. researchgate.net The aromatic ring stretching vibrations, often appearing in the 1600-1400 cm⁻¹ region, are also prominent. The breathing mode of the substituted benzene ring is another key feature, expected in the fingerprint region.

Expected FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak | Aromatic C-H Stretching |

| ~2980 | Medium-Strong | Aliphatic C-H Stretching (Methyl) |

| ~1705 | Weak | C=O Stretching (Carboxylic Acid) |

| ~1600 | Strong | Aromatic Ring C=C Stretching |

| ~1350 | Very Strong | Symmetric NO₂ Stretching |

Correlation of Vibrational Modes with Electronic and Steric Effects

The substitution pattern of this compound introduces significant electronic and steric effects that are reflected in its vibrational spectra.

Electronic Effects : The nitro group is a strong electron-withdrawing group, which influences the electronic distribution within the benzene ring. This effect modulates the frequencies of the ring's vibrational modes. Conversely, the methyl groups are weakly electron-donating.

Steric Effects : The most dominant influence on the molecule's conformation and spectra is steric hindrance.

Carboxylic Acid Torsion : The carboxylic acid group is flanked by methyl groups at the C2 and C6 positions. This creates substantial steric strain, forcing the -COOH group to twist out of the plane of the aromatic ring. This loss of coplanarity reduces electronic conjugation between the carbonyl group and the ring, typically resulting in an increase in the C=O stretching frequency (a shift to higher wavenumbers) compared to an unsubstituted benzoic acid.

Nitro Group Torsion : Similarly, the nitro group at C3 is positioned between methyl groups at C2 and C4. This steric crowding forces the nitro group to rotate out of the benzene ring's plane. This rotation disrupts π-conjugation, which can affect the position and intensity of the NO₂ stretching bands. Studies on similarly crowded molecules, such as 3-methyl-4-nitrobenzoic acid, confirm that ortho substituents can rotate the nitro moiety out of the aromatic plane. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy provides unambiguous evidence for the connectivity and chemical environment of the atoms in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is relatively simple but informative. Due to the substitution pattern, there is only one aromatic proton. The spectrum is expected to show four distinct signals. For comparison, in the non-nitrated analog, 2,4,6-trimethylbenzoic acid, the two equivalent aromatic protons appear at ~6.8 ppm and the methyl protons appear at ~2.2-2.3 ppm. chemicalbook.com The introduction of the strongly electron-withdrawing nitro group at the C3 position will cause a downfield shift (to a higher ppm value) for all remaining protons due to its deshielding effect.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-13 | Singlet, Broad | 1H | Carboxylic Acid (-COOH) |

| ~7.1 | Singlet | 1H | Aromatic H-5 |

| ~2.4 | Singlet | 3H | Methyl at C-4 |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to molecular symmetry (a plane bisecting the C4-C1 axis), the two methyl groups at C2 and C6 are equivalent, as are the C2/C6 and C3/C5 ring carbons in the non-nitrated analog. However, the nitro group at C3 breaks this symmetry. Therefore, ten distinct carbon signals are expected.

The chemical shifts are influenced by the attached functional groups. The carboxylic carbon (-COOH) will be highly deshielded, appearing far downfield. The aromatic carbons attached to the electron-withdrawing nitro (C3) and carboxyl (C1) groups will also be significantly shifted. The general chemical shift range for substituted benzenes is 120-170 ppm. libretexts.org

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (Carboxylic Acid) |

| ~150 | C-3 (bearing NO₂) |

| ~140 | C-4 |

| ~138 | C-2, C-6 |

| ~133 | C-1 |

| ~128 | C-5 |

| ~22 | C-4 Methyl |

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map the intricate network of covalent bonds within the molecule.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the lone aromatic proton and the protons of the adjacent methyl groups, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the aromatic proton signal to its corresponding aromatic carbon signal and each methyl proton signal to its respective methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. This allows for the assembly of the molecular skeleton. For instance, the aromatic proton would show correlations to the quaternary carbons of the ring, including the carbon bearing the carboxylic acid group. The protons of the methyl groups would show correlations to the adjacent aromatic carbons, providing definitive evidence for their positions on the ring. The acidic proton of the carboxyl group may also show long-range correlations to the carboxyl carbon and the adjacent aromatic carbon.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

| COSY | Weak correlation between the aromatic C5-H and protons of the C4- and C6-methyl groups (long-range coupling). | Confirms proximity of the sole aromatic proton to adjacent methyl groups. |

| HSQC | Direct correlation between the aromatic C5-H and the C5 carbon. Direct correlations between each methyl group's protons and its respective carbon. | Unambiguous assignment of directly bonded C-H pairs. |

| HMBC | Aromatic C5-H to C1, C3, C4, and C6. Protons of C2-methyl to C1, C2, and C3. Protons of C4-methyl to C3, C4, and C5. Protons of C6-methyl to C1, C5, and C6. | Maps the connectivity of the entire carbon skeleton and confirms substituent positions. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition (C₁₀H₁₁NO₄). chemsrc.comrsc.org The high accuracy of HRMS distinguishes the target compound from other molecules with the same nominal mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments elucidate the compound's fragmentation pathways. Under ionization, the molecule undergoes characteristic bond cleavages. A plausible fragmentation pathway for this compound would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of water (H₂O) , a common fragmentation for carboxylic acids.

Decarboxylation , leading to the loss of CO₂.

Cleavage of the nitro group (NO₂) .

Loss of methyl radicals (•CH₃) from the aromatic ring.

Analyzing these fragmentation patterns provides a structural fingerprint of the molecule. scispace.comresearchgate.netmiamioh.edu

Table 2: Plausible HRMS Fragmentation for this compound (C₁₀H₁₁NO₄, MW: 209.0690)

| m/z (Calculated) | Fragment Lost | Proposed Fragment Structure |

| 192.0660 | •OH | [M - OH]⁺ |

| 191.0583 | H₂O | [M - H₂O]⁺ |

| 164.0757 | •COOH | [M - COOH]⁺ (Resulting in nitrated trimethylbenzene) |

| 163.0895 | NO₂ | [M - NO₂]⁺ (Resulting in trimethylbenzoic acid) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Co-crystals/Derivatives

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, π-Stacking, and Halogen Bonds

The crystal packing of aromatic carboxylic acids is dominated by a variety of non-covalent interactions. In the case of this compound and its derivatives, these interactions dictate the supramolecular architecture.

Hydrogen Bonding: The most significant interaction is the hydrogen bond involving the carboxylic acid group. Carboxylic acids typically form robust centrosymmetric dimers via O-H···O hydrogen bonds. doi.org In the presence of a basic co-former like a pyridine (B92270) derivative, a charge-assisted N⁺-H···O⁻ hydrogen bond is often the primary and most stable interaction, effectively driving the self-assembly process. acs.orgresearchgate.netfu-berlin.de Weaker C-H···O interactions involving the methyl groups and the nitro or carboxyl oxygen atoms also play a crucial role in stabilizing the three-dimensional network. researchgate.net

π-Stacking: Face-to-face stacking of the aromatic rings is another common feature that contributes to crystal stability. nih.gov However, the presence of three bulky methyl groups in this compound can sterically hinder ideal π-π overlap, leading to offset or tilted stacking arrangements.

Halogen Bonds: In derivatives where a halogen atom is present (e.g., 2-chloro-4-nitrobenzoic acid), halogen bonds (C-X···O/N) can act as important structure-directing interactions, competing with or complementing the primary hydrogen bonds. acs.org

Conformational Preferences and Molecular Packing in the Solid State

The solid-state conformation of this compound is heavily influenced by steric hindrance. The two methyl groups ortho to the carboxylic acid force the -COOH group to twist significantly out of the plane of the benzene ring. Similarly, the nitro group, flanked by two methyl groups, is also likely to be non-coplanar with the ring. This twisting minimizes steric repulsion but alters the electronic conjugation between the substituents and the aromatic system.

The molecular packing is a result of the interplay between the strong, directional hydrogen bonds and the weaker, more diffuse van der Waals forces and π-stacking interactions. iucr.org In the crystal structure of 2,4,6-trimethylbenzoic anhydride (B1165640), for example, the molecules are linked by weak C-H···O hydrogen bonds and C-H···π interactions, forming wavy chains. iucr.org A similar packing motif, driven by the optimization of these varied intermolecular forces, would be expected for this compound.

Table 3: Representative Crystallographic Data for a Related Compound (2,4,6-trimethylbenzoic anhydride) iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Key Bond Lengths | C=O: 1.1934 Å; C-O: 1.3958 Å |

| Key Bond Angles | O=C-O: 121.24° |

| Dihedral Angle | 54.97° (between symmetry-related aromatic rings) |

| Dominant Interactions | C-H···O hydrogen bonds, C-H···π interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from the aromatic ring, the nitro group, and the carboxyl group.

The primary electronic transitions expected are:

π → π transitions:* These are high-energy transitions associated with the π-electron system of the benzene ring. They typically appear as strong absorption bands in the shorter wavelength region of the UV spectrum.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus appear as weak absorption bands at longer wavelengths.

UV-Vis spectroscopy is also a valuable tool for kinetic studies. For instance, the reaction of a carboxylic acid can be monitored by observing the change in absorbance of a reactant or product over time. nih.gov The technique has been used to determine the pKa values of various benzoic acid derivatives by measuring the absorbance changes as a function of pH, as the spectra of the protonated acid (Ar-COOH) and its conjugate base (Ar-COO⁻) differ. asianpubs.org

Theoretical and Computational Chemistry of 2,4,6 Trimethyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms and the electron distribution within the 2,4,6-trimethyl-3-nitrobenzoic acid molecule. These methods establish a strong basis for understanding its stability and reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a highly effective method for examining the structural and energetic properties of molecules like this compound. science.gov Using methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can optimize the geometry to find the molecule's most stable conformation. researchgate.net This involves identifying the atomic arrangement that corresponds to the lowest energy on the potential energy surface.

The optimized geometry highlights important structural details. For instance, the carboxylic acid and nitro groups are twisted relative to the benzene (B151609) ring due to steric hindrance from the neighboring methyl groups. This non-planar structure significantly affects the molecule's electronic properties and reactivity. The bond lengths, bond angles, and dihedral angles calculated through DFT are generally in close agreement with experimental data, which confirms the validity of the computational approach. nih.gov

Energy calculations using DFT yield valuable thermodynamic information. The total energy, enthalpy, and Gibbs free energy of the molecule can be determined, providing insights into its stability. Additionally, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap serves as a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Thermodynamic and Electronic Parameters for this compound using DFT

| Parameter | Value |

| Total Energy | Data not available in search results |

| Enthalpy | Data not available in search results |

| Gibbs Free Energy | Data not available in search results |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Ab Initio Methods for Electronic Structure Description

Ab initio quantum chemistry methods, which rely on first principles without empirical parameters, provide a highly accurate description of the electronic structure of this compound. researchgate.net Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be utilized to gain a more profound understanding of electron correlation effects, which are essential for accurately describing the molecule's properties.

These methods can compute molecular orbitals and their energies, offering a detailed view of electron distribution. The results from ab initio calculations can be used to analyze the nature of chemical bonds, the charge distribution across the molecule, and to predict various electronic properties. Although more computationally intensive than DFT, ab initio methods serve as a benchmark for the accuracy of other computational techniques.

Computational Prediction and Analysis of Spectroscopic Properties

Computational methods are essential for predicting and interpreting the spectroscopic signatures of this compound, creating a direct link between molecular structure and experimental spectra.

Simulation of Vibrational Spectra (FTIR, Raman) and Normal Mode Analysis

The vibrational spectra (FTIR and Raman) of this compound can be simulated using DFT calculations. researchgate.netnih.gov By calculating the second derivatives of energy with respect to atomic coordinates, vibrational frequencies and their corresponding intensities can be predicted. A normal mode analysis is then conducted to assign the calculated vibrational frequencies to specific atomic motions within the molecule, such as stretching, bending, and torsional modes.

These simulations are critical for interpreting experimental spectra. For example, the characteristic vibrational modes of the carboxylic acid group (O-H and C=O stretching), the nitro group (symmetric and asymmetric NO2 stretching), and the methyl groups (C-H stretching and bending) can be identified and assigned. researchgate.net A detailed comparison between computed and experimental vibrational frequencies often reveals good agreement, although scaling factors may be applied to the calculated frequencies to account for anharmonicity and basis set limitations. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Data not available in search results |

| C=O Stretch (Carboxylic Acid) | Data not available in search results |

| Asymmetric NO₂ Stretch | Data not available in search results |

| Symmetric NO₂ Stretch | Data not available in search results |

| C-H Stretch (Methyl) | Data not available in search results |

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, especially DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose.

These calculations produce theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimental NMR data to assist in signal assignment. sigmaaldrich.com Chemical shifts are sensitive to the local electronic environment of each nucleus, so accurate computational prediction depends on a high-quality optimized geometry. The presence of electron-withdrawing groups, such as the nitro and carboxylic acid groups, and the steric effects of the methyl groups, significantly influence the chemical shifts of the aromatic protons and carbons. pdx.edu

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing information about atomic connectivity and dihedral angles.

Theoretical Studies of Electronic Spectra and Optical Properties

Theoretical methods can be applied to investigate the electronic transitions and optical properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net

These calculations can help identify the nature of electronic transitions, such as n → π* or π → π* transitions, and clarify how molecular structure affects absorption wavelengths and intensities. The results from these theoretical studies can be used to interpret experimental electronic spectra and provide insights into the molecule's photophysical properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the atomic-scale behavior of this compound, revealing its preferred shapes and interactions that are difficult to probe experimentally.

The conformational landscape of this compound is primarily governed by the rotational barriers around the C-COOH and C-NO2 bonds. Due to severe steric hindrance from the methyl groups at positions 2 and 6 (ortho to the carboxyl group), the carboxylic acid moiety is forced to twist out of the plane of the benzene ring. Similarly, the nitro group at position 3 experiences steric pressure from the adjacent methyl groups at positions 2 and 4.

A potential energy surface (PES) scan, typically performed using Density Functional Theory (DFT) methods, can map the energy changes associated with the rotation of these functional groups. researchgate.net For this compound, the PES would reveal that conformers with a large dihedral angle between the carboxylic acid group and the aromatic ring are significantly lower in energy. Quantum chemical calculations for similar ortho-substituted benzoic acids confirm that such out-of-plane arrangements are energetically favorable. nih.gov The rotation of the nitro group is also restricted, but generally has a lower rotational barrier than the carboxylic acid group.

The most stable conformer would adopt a geometry that minimizes the repulsive steric interactions between all substituents. This involves a significant twist of the carboxyl group and a lesser, but still relevant, twist of the nitro group. Molecular dynamics simulations can further explore the accessible conformational space at different temperatures, showing the dynamic range of these rotational motions. libretexts.org

| Dihedral Angle | Expected Range (Degrees) | Rationale |

| C2-C1-C(O)-O | ± (60 - 90) | Severe steric clash between ortho-methyl groups and the carboxylic acid's OH and C=O groups forces a near-perpendicular orientation to minimize repulsion. |

| C2-C3-N-O | ± (30 - 60) | Steric hindrance from adjacent methyl groups at C2 and C4 causes the nitro group to twist out of the benzene plane, though less dramatically than the carboxyl group. |

| O-C-O-H (in COOH) | ~0 (cis) or ~180 (trans) | The cis conformation is typically more stable for benzoic acids, but the trans conformer can be stabilized by intramolecular hydrogen bonds in some ortho-substituted cases. nih.gov For this molecule, the cis form is expected to dominate. |

This interactive table summarizes the expected stable conformations based on computational studies of sterically hindered benzoic acids.

In the solid state, molecules of this compound arrange themselves to maximize attractive intermolecular forces. Computational methods are crucial for quantifying these interactions and predicting the crystal structure.

The primary intermolecular interaction is the hydrogen bond formed by the carboxylic acid group. Like most carboxylic acids, it is expected to form strong, centrosymmetric dimers via O-H···O hydrogen bonds. rsc.org Beyond this primary motif, weaker interactions play a significant role in defining the three-dimensional crystal packing. These include C-H···O interactions, where hydrogen atoms from the methyl groups interact with oxygen atoms of the nitro or carboxyl groups of neighboring molecules.

Computational tools like CrystalExplorer, which utilizes Hirshfeld surface analysis, can be used to visualize and quantify these interactions. Pairwise interaction energy calculations, often at a DFT level (e.g., B3LYP/6-31G(d,p)), can decompose the total lattice energy into contributions from different molecular pairs, identifying the most significant interactions for crystal stability. rsc.org

Calculating the crystal lattice energy—the energy released when gaseous ions form a solid crystal—is a key goal of solid-state computational studies. diva-portal.org For molecular crystals, this is analogous to the sublimation enthalpy. Modern periodic DFT calculations, incorporating dispersion corrections (e.g., DFT-D3), can predict lattice energies with high accuracy, often within a few kJ/mol of experimental values. mpg.de Such calculations would account for all intermolecular forces to determine the most stable, lowest-energy crystal packing arrangement. diva-portal.orgmpg.de

| Interaction Type | Donor/Acceptor Atoms | Estimated Energy (kJ/mol) | Significance |

| Strong Hydrogen Bond | Carboxyl O-H ··· O=C (Carboxyl) | 30 - 60 | Primary interaction; forms centrosymmetric dimers, a defining feature of the crystal structure. rsc.org |

| Weak C-H···O Bond | Methyl C-H ··· O=N (Nitro) | 2 - 10 | Secondary interactions that direct the 3D packing of the dimers. |

| Weak C-H···O Bond | Methyl C-H ··· O=C (Carboxyl) | 2 - 10 | Contributes to the overall stability of the crystal lattice. |

| π-π Stacking | Benzene Ring ··· Benzene Ring | 5 - 15 | Likely to be weak and offset due to steric hindrance from the bulky substituents, but still contributes to cohesion. acs.org |

This interactive table outlines the principal intermolecular interactions expected in the crystal structure of this compound and their typical energy ranges.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into reactivity that are unattainable through experiment alone. By modeling reactions at the quantum mechanical level, the structures of fleeting transition states and the energetics of the entire process can be determined.

Theoretical studies can map the entire potential energy surface of a chemical reaction, from reactants to products. periyaruniversity.ac.in This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a first-order saddle point on the PES. sci-hub.st The energy difference between the reactants and the transition state is the activation energy or barrier (Ea), a critical determinant of the reaction rate. researchgate.net

For a reaction involving this compound, such as acid-catalyzed esterification, a computational study using DFT (e.g., at the M06-2X or B3LYP level) would proceed as follows:

Geometry Optimization : The 3D structures of the reactants (the acid and an alcohol), the transition state, any intermediates, and the final products are optimized to find their lowest energy geometries. rsc.org

Frequency Analysis : Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sci-hub.st

IRC Calculations : Intrinsic Reaction Coordinate (IRC) calculations are run to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. sci-hub.st

The calculated activation barrier would be significantly high for a reaction at the carboxyl group due to the steric hindrance from the ortho-methyl groups. For instance, the activation energy for the decarboxylation of benzoic acid has been computationally determined, providing a baseline for comparison. researchgate.net A similar calculation for the trimethyl-nitro substituted analogue would quantify the steric penalty.

| Reaction | Reactant | Calculated Activation Energy (Ea) (kcal/mol) - Hypothetical | Key Factor |

| Esterification | Benzoic Acid | ~15-20 | Baseline reactivity. |

| Esterification | 2,6-Dimethylbenzoic Acid | ~25-30 | High steric hindrance from two ortho-methyl groups significantly raises the energy of the tetrahedral intermediate/transition state. |

| Esterification | This compound | ~26-32 | Similar high steric hindrance to 2,6-dimethylbenzoic acid, with minor electronic perturbation from the meta-nitro and para-methyl groups. |

This interactive table presents a hypothetical comparison of activation energies for esterification, illustrating the significant steric effect of ortho-methyl groups.

The reactivity of this compound is a delicate balance of steric and electronic factors. Computational methods can quantitatively dissect these contributions.

Steric Effects : The dominant feature is the profound steric hindrance imparted by the two ortho-methyl groups. researchgate.net These groups physically block access to the carboxylic acid, making it extremely difficult for nucleophiles to attack the carbonyl carbon. This is often referred to as F-strain (frontal strain) and dramatically slows down reactions like esterification. Computational approaches can quantify this by comparing the activation energies of this acid with less hindered analogues like benzoic acid or 4-nitrobenzoic acid. acs.org

Electronic Effects : The substituents also exert strong electronic effects.

Methyl Groups (-CH3) : These are weak electron-donating groups (EDG) through induction and hyperconjugation. They slightly increase the electron density in the ring and on the carboxylate group, which tends to decrease acidity compared to benzoic acid.

Nitro Group (-NO2) : This is a very strong electron-withdrawing group (EWG) through both induction (-I effect) and resonance (-M effect). It strongly decreases the electron density of the ring and significantly stabilizes the conjugate base (carboxylate), thereby increasing the acid's strength (lowering its pKa). nih.gov

Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trimethyl 3 Nitrobenzoic Acid

Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

The reactivity of the benzene ring in 2,4,6-trimethyl-3-nitrobenzoic acid towards aromatic substitution is governed by the electronic and steric effects of its substituents: three methyl groups, a nitro group, and a carboxylic acid group.

Electrophilic Aromatic Substitution (EAS) in Highly Substituted Systems

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents on the ring. uomustansiriyah.edu.iq

Activating and Deactivating Groups: Substituents that donate electron density to the ring increase its reactivity towards electrophiles and are termed "activating groups." Conversely, "deactivating groups" withdraw electron density, making the ring less reactive. masterorganicchemistry.com

Directing Effects: Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. pressbooks.pub Most deactivating groups are meta-directors. pressbooks.pubyoutube.com

In the case of this compound:

Methyl groups (-CH₃): These are activating groups and ortho, para-directors due to their electron-donating inductive effect. msu.edulibretexts.org

Nitro group (-NO₂): This is a strong deactivating group and a meta-director. pressbooks.pubyoutube.com It withdraws electron density from the ring through both inductive and resonance effects. youtube.com

Carboxylic acid group (-COOH): This is a deactivating group and a meta-director. fiveable.mereddit.com

The combined influence of these groups on the benzene ring of this compound makes further electrophilic substitution challenging. The ring is heavily deactivated by the nitro and carboxylic acid groups. uomustansiriyah.edu.iqmasterorganicchemistry.com Moreover, the positions on the ring are significantly sterically hindered by the bulky methyl and carboxylic acid groups, which can block the approach of an electrophile. fiveable.meyoutube.com The directing effects of the substituents are in opposition. The methyl groups activate the positions that are meta to the deactivating nitro and carboxyl groups. uomustansiriyah.edu.iqchemguide.co.uk However, the strong deactivating nature of the nitro group generally overrides the activating effect of methyl groups. masterorganicchemistry.com

| Ring Position | Substituent | Directing Effect | Steric Hindrance |

| 1 | -COOH | meta-directing, deactivating | High |

| 2 | -CH₃ | ortho, para-directing, activating | High |

| 3 | -NO₂ | meta-directing, deactivating | Moderate |

| 4 | -CH₃ | ortho, para-directing, activating | High |

| 5 | -H | Open for substitution | Low |

| 6 | -CH₃ | ortho, para-directing, activating | High |

Given the steric hindrance and the deactivating nature of the nitro and carboxylic acid groups, electrophilic aromatic substitution on this compound is expected to be very slow and require harsh reaction conditions. The least hindered position, C5, would be the most likely site of attack, which is meta to the deactivating groups and ortho or para to the activating methyl groups.

Nucleophilic Aromatic Substitution (NAS) Mechanisms and Nitro Group Activation

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, NAS is favored by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com

The most common mechanism for NAS is the SₙAr (addition-elimination) mechanism. wikipedia.org In this two-step process, the nucleophile first adds to the aromatic ring to form the resonance-stabilized Meisenheimer complex. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. nih.gov

In this compound, the nitro group can act as a powerful activating group for NAS. numberanalytics.com If a suitable leaving group were present at a position ortho or para to the nitro group (positions 2, 4, or the carboxyl-bearing carbon if it were a leaving group), the ring would be activated for nucleophilic attack. The nitro group would stabilize the intermediate carbanion through resonance. libretexts.orgopenstax.org However, in the parent molecule, there are no conventional leaving groups like halides. While the nitro group itself can sometimes be displaced, this is less common. nih.gov

The presence of multiple electron-donating methyl groups would generally disfavor NAS by increasing the electron density of the ring. However, the strong activating effect of the nitro group can overcome this. For a reaction to occur, a nucleophile would need to displace one of the existing groups. The high degree of steric hindrance around the ring would also pose a significant barrier to the approach of a nucleophile. uomustansiriyah.edu.iq

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can undergo various transformations, although its reactivity is significantly influenced by the steric hindrance imposed by the adjacent methyl groups.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.com The reaction is typically acid-catalyzed. rsc.org The esterification of this compound is expected to be difficult due to the steric hindrance around the carboxylic acid group caused by the two ortho methyl groups. doubtnut.comrsc.org This steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon. harvard.edu

To overcome this steric hindrance, specialized esterification methods may be required. For example, using a highly reactive alkylating agent or activating the carboxylic acid first might be necessary. Standard Fischer esterification conditions (refluxing with an alcohol in the presence of a strong acid catalyst) are likely to be slow and result in low yields. truman.edu A study on the esterification of substituted benzoic acids showed that electron-withdrawing groups on the benzoic acid can have an effect on the reaction, though temperature and the catalyst play a more crucial role. ijstr.org Another method for the esterification of nitrobenzoic acids involves using a polyfluoroalkanesulfonic acid as a catalyst. google.com

| Alcohol | Product | Potential Reaction Conditions |

| Methanol | Methyl 2,4,6-trimethyl-3-nitrobenzoate | Acid catalyst (e.g., H₂SO₄, polyfluoroalkanesulfonic acid), heat truman.edugoogle.com |

| Ethanol | Ethyl 2,4,6-trimethyl-3-nitrobenzoate | Acid catalyst, heat |

| Isopropanol | Isopropyl 2,4,6-trimethyl-3-nitrobenzoate | More forcing conditions may be needed due to the secondary alcohol's bulk |

Formation and Reactivity of Anhydride (B1165640) Derivatives of this compound

Carboxylic acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid. quimicaorganica.org This typically requires high temperatures or the use of a dehydrating agent. chemistrysteps.com For sterically hindered carboxylic acids like 2,4,6-trimethylbenzoic acid, the formation of the corresponding anhydride, 2,4,6-trimethylbenzoic anhydride, has been reported. nih.govresearchgate.net Methods for synthesizing anhydrides from carboxylic acids include using reagents like oxalyl chloride or thionyl chloride. nih.gov

Once formed, the anhydride of this compound would be a reactive acylating agent, although slightly less reactive than the corresponding acyl chloride. chemistrysteps.com It can react with nucleophiles such as alcohols to form esters and with amines to form amides. chemistrysteps.comlibretexts.org Aromatic anhydrides are effective acylating agents. nih.gov The use of 2-methyl-6-nitrobenzoic anhydride in esterification reactions has been documented.

Synthesis of Acyl Chlorides and Related Reactive Intermediates

Acyl chlorides are highly reactive carboxylic acid derivatives that are useful intermediates in organic synthesis. They are typically prepared by reacting a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk Oxalyl chloride is another reagent that can be used. youtube.com

The synthesis of 2,4,6-trimethyl-3-nitrobenzoyl chloride from this compound would involve reacting it with one of these chlorinating agents. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gases, which simplifies purification. chemguide.co.uk

The resulting acyl chloride would be a highly reactive intermediate. The electron-withdrawing nitro group would further enhance the electrophilicity of the carbonyl carbon. It would readily react with a variety of nucleophiles to form esters, amides, and other carboxylic acid derivatives. The formation of acyl chlorides from carboxylic acids and phosphoryl chloride (POCl₃) proceeds through a mixed anhydride intermediate. uni-stuttgart.de Acyl fluorides are also versatile acylating agents and can sometimes offer advantages over acyl chlorides. beilstein-journals.org

Decarboxylation Pathways and Conditions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For aromatic carboxylic acids, this process typically requires high temperatures. The presence of electron-withdrawing groups, such as a nitro group, can facilitate decarboxylation. For instance, 2,4,6-trinitrobenzoic acid undergoes decarboxylation upon heating to yield 1,3,5-trinitrobenzene. wikipedia.org Similarly, 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid decarboxylate at temperatures above 180 °C, 238 °C, and 240 °C, respectively, to form nitrobenzene (B124822). chemcess.com

Reduction and Derivatization of the Nitro Group

The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This reaction is a key step in the synthesis of various amino-substituted derivatives.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to primary amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas. nih.gov The reaction for this compound would yield 3-amino-2,4,6-trimethylbenzoic acid.

The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The reaction conditions, including pressure, temperature, solvent, and catalyst choice, can be optimized to achieve high yields and selectivity. For example, the reduction of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) has been achieved using a Pd/C catalyst in a dichloromethane/water solvent mixture with acidic additives. nih.gov

While catalytic hydrogenation is effective, other methods can be used for the selective reduction of the nitro group, especially when other reducible functional groups are present in the molecule. These methods offer greater functional group tolerance. For instance, chemical reduction using metals like iron, tin, or zinc in an acidic medium is a classic approach.

The choice of reducing agent is crucial to avoid unwanted side reactions. For a molecule like this compound, a mild reducing agent would be preferable to avoid reduction of the carboxylic acid group. The steric hindrance around the nitro group from the adjacent methyl groups might also influence the choice of reagent and reaction conditions, potentially requiring more forcing conditions compared to less hindered nitrobenzoic acids.

Investigating Steric Effects and Their Influence on Reactivity

Steric effects, arising from the spatial arrangement of atoms, play a critical role in the chemical reactivity of this compound. wikipedia.org The presence of two methyl groups in the ortho positions relative to the carboxylic acid group, and one ortho to the nitro group, creates significant steric hindrance.

The ortho-methyl groups have a pronounced impact on the reactivity of both the carboxyl and nitro groups. This phenomenon is often referred to as the "ortho effect." wikipedia.orgquora.com

For the carboxyl group , the steric hindrance from the ortho-methyl groups forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid derivative compared to its meta and para isomers. wikipedia.orgquora.com However, this steric bulk can also hinder reactions involving the carboxyl group, such as esterification or amide formation, by impeding the approach of nucleophiles. nih.gov

For the nitro group , the adjacent methyl group can sterically hinder its reduction. The bulky methyl group can obstruct the approach of the reducing agent to the nitro group, potentially slowing down the reaction rate compared to a less substituted nitrobenzene derivative. numberanalytics.com

The table below summarizes the expected influence of the ortho-methyl groups on the reactivity of the functional groups.

| Functional Group | Transformation | Expected Influence of Ortho-Methyl Groups |

| Carboxylic Acid | Deprotonation (Acidity) | Increased acidity due to reduced resonance stabilization of the neutral molecule. wikipedia.orgquora.com |

| Carboxylic Acid | Esterification/Amide Formation | Decreased reaction rate due to steric hindrance of the approaching nucleophile. nih.gov |

| Nitro Group | Catalytic Hydrogenation | Potentially decreased reaction rate due to steric hindrance of the catalyst's approach. numberanalytics.com |

Steric hindrance significantly affects both the kinetics and thermodynamics of reactions involving this compound.

Kinetically , steric hindrance increases the activation energy of a reaction by making the transition state less stable. reddit.com For example, in nucleophilic substitution reactions, bulky groups on the electrophile or the nucleophile can slow down the reaction rate. numberanalytics.com The ortho-methyl groups in this compound would likely lead to slower rates for reactions at both the carboxyl and nitro groups compared to less sterically congested analogues. nih.govnumberanalytics.com

Thermodynamically , steric hindrance can affect the equilibrium position of a reaction by destabilizing the product. However, in the case of the acidity of ortho-substituted benzoic acids, the steric effect destabilizes the starting material (the undissociated acid) more than the conjugate base, leading to a thermodynamically more favorable deprotonation. wikipedia.org

The study of reaction rates and equilibrium constants for reactions of this compound and its derivatives can provide quantitative data on the magnitude of these steric effects. Comparing these values to those of less substituted benzoic acids allows for the separation of steric and electronic contributions to reactivity. rsc.org

Acid-Base Chemistry and Proton Transfer Phenomena of this compound

The acid-base properties of this compound are governed by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group, which influence the acidity of the carboxylic acid function.

Determination of Acidity Constants (pKa) for this compound and Related Structures

While a specific experimentally determined pKa value for this compound is not readily found in the literature, its acidity can be estimated by examining the pKa values of structurally similar compounds. The acidity of a substituted benzoic acid is a result of the electronic effects of the substituents on the stability of the corresponding benzoate (B1203000) anion.

Electron-withdrawing groups, such as the nitro group (-NO₂), increase acidity (lower the pKa value) by delocalizing the negative charge of the carboxylate anion through inductive and resonance effects, thereby stabilizing it. Conversely, electron-donating groups, like methyl groups (-CH₃), decrease acidity (raise the pKa value) by destabilizing the anion.

In the case of this compound, the presence of three methyl groups would be expected to decrease its acidity compared to benzoic acid (pKa ≈ 4.20). However, the potent electron-withdrawing nitro group at the meta position relative to the carboxyl group will significantly increase its acidity.

To provide context, the pKa values of several related benzoic acids are presented below:

| Compound Name | Structure | pKa |

| Benzoic acid | C₆H₅COOH | 4.20 |

| 2,4,6-Trimethylbenzoic acid | (CH₃)₃C₆H₂COOH | 3.44 chemistrytalk.orgstenutz.eu |

| 3-Nitrobenzoic acid | O₂NC₆H₄COOH | 3.46 nih.gov |

| 2,4,6-Trinitrobenzoic acid | (O₂N)₃C₆H₂COOH | 0.65 stenutz.euwikipedia.org |

This table is interactive. Click on the headers to sort the data.

The pKa of 2,4,6-trimethylbenzoic acid (3.44) is lower than that of benzoic acid, a phenomenon attributed to the "ortho effect," where steric hindrance from the ortho-methyl groups forces the carboxyl group out of the plane of the benzene ring. stackexchange.com This reduces the resonance stabilization of the undissociated acid, making it a stronger acid. The pKa of 3-nitrobenzoic acid (3.46) is also significantly lower than that of benzoic acid due to the strong electron-withdrawing nature of the nitro group. nih.gov

Given these competing effects in this compound—the acid-strengthening ortho effect and nitro group versus the acid-weakening nature of the methyl groups—its pKa is likely to be in a similar range to that of 2,4,6-trimethylbenzoic acid and 3-nitrobenzoic acid. The very low pKa of 2,4,6-trinitrobenzoic acid (0.65) highlights the powerful cumulative effect of multiple electron-withdrawing groups. stenutz.euwikipedia.org

Studies on Proton Transfer to Nitrogenous Bases and Hydrogen Bonding

Specific studies on proton transfer from this compound to nitrogenous bases are not extensively documented. However, the principles of hydrogen bonding and proton transfer can be inferred from its structure and the behavior of related molecules.

The carboxylic acid group is a strong hydrogen bond donor, and the oxygen atoms of both the carboxyl and nitro groups can act as hydrogen bond acceptors. In the solid state, it is expected that this compound, like many carboxylic acids, forms intermolecular hydrogen-bonded dimers between the carboxyl groups.

Furthermore, weak intermolecular C-H···O hydrogen bonds may exist, as observed in the crystal structure of 2,4,6-trimethylbenzoic anhydride, where hydrogen atoms from the methyl groups interact with the oxygen atoms of the anhydride. nih.gov

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitro group is a topic of consideration. In o-nitrobenzoic acid, there is debate about the existence and strength of such an intramolecular hydrogen bond, with some analyses suggesting it is not favored due to the geometry and the positive charge on the nitrogen of the nitro group. stackexchange.comquora.com Given the steric crowding from the adjacent methyl groups in this compound, a stable intramolecular hydrogen bond is less likely.

Proton transfer to a nitrogenous base would involve the breaking of these hydrogen bonds and the formation of a new bond between the acidic proton and the nitrogen base, resulting in an ion pair. The extent of this proton transfer is dependent on the relative basicity of the nitrogenous base and the acidity of the benzoic acid derivative.

Reaction Kinetics and Mechanistic Rate Studies

Detailed kinetic studies specifically for reactions involving this compound are scarce in the published literature. However, the principles of determining reaction kinetics for substituted aromatic compounds are well-established.

Determination of Rate Laws and Reaction Orders

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. chemistrytalk.org For a hypothetical reaction of this compound with a reagent 'B', the rate law would take the general form:

Rate = k [this compound]m [B]n

Where:

k is the rate constant.

[ ] denotes the molar concentration.

m and n are the reaction orders with respect to each reactant.

The reaction orders, m and n, must be determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.orgkhanacademy.org For instance, if doubling the concentration of this compound while keeping the concentration of B constant results in a doubling of the rate, the reaction is first order with respect to the acid (m=1). If the rate quadruples, the reaction is second order (m=2).

A study on the thermal decomposition of the related compound 2,4,6-trinitrobenzoic acid indicated that the reaction is first order with respect to the acid. crunchchemistry.co.uk This suggests that the unimolecular breakdown of the acid is the rate-determining step. For reactions of this compound, the reaction order would similarly depend on the specific reaction mechanism.

Analysis of Activation Parameters and Reaction Energy Profiles

Activation parameters, such as the activation energy (Ea), provide insight into the energy barriers of a reaction and are derived from studying the temperature dependence of the rate constant (k). The relationship is described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy.

R is the ideal gas constant.

T is the absolute temperature.

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. The reaction energy profile visually represents these energy changes, showing the transition state at the peak of the energy barrier between reactants and products.

While specific activation parameters for reactions of this compound are not available, studies on the nitration of related compounds like m-nitrobenzoic acid provide a framework for how such analyses are conducted. researchgate.net The kinetics of these reactions are typically studied to understand the reaction mechanism and to optimize reaction conditions for industrial processes. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

2,4,6-Trimethyl-3-nitrobenzoic Acid as a Precursor in Complex Organic Synthesis

The inherent functionalities of this compound—the carboxylic acid, the nitro moiety, and the flanking methyl groups—provide multiple reaction sites. This allows for its strategic incorporation into synthetic pathways designed to produce complex and structurally diverse molecules.

This compound serves as a crucial intermediate in multi-step syntheses. The carboxylic acid group can undergo standard transformations to yield esters, amides, and other derivatives. The nitro group is particularly important as it can be reduced to an amine, which then opens up a vast array of subsequent chemical modifications. This amino derivative is a key precursor for creating compounds with potential biological activity. For instance, it is a building block in the synthesis of certain sulfonamide derivatives that have been investigated for their ability to modulate endothelin activity. google.com The steric hindrance provided by the three methyl groups can also be exploited to influence the regioselectivity of subsequent reactions, guiding the formation of specific isomers.

An example of its use as an intermediate is in the synthesis of 2-(2,4,6-trimethyl-3-nitrophenyl)acetonitrile, showcasing the transformation of the parent molecule into a more complex structure. google.com

The unique substitution pattern of this compound makes its derivatives candidates for development as specialized reagents and catalysts. By modifying the carboxylic acid and nitro groups, researchers can design molecules with tailored properties. The significant steric bulk around the functional groups can be harnessed to create sterically demanding reagents or to influence the stereochemical outcome of catalytic processes. While specific, widely adopted catalysts derived directly from this compound are not extensively documented in mainstream literature, its structural motifs are present in more complex molecules designed for specific synthetic applications.

Derivatization for Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. The functional groups on this compound make it an excellent candidate for crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties.

The carboxylic acid group of this compound is a robust hydrogen bond donor, readily interacting with suitable hydrogen bond acceptors. This property is extensively used to form co-crystals and molecular adducts with a variety of molecules, particularly nitrogen-containing heterocyclic compounds. The formation of these multi-component crystals is driven by the predictable and strong hydrogen bonds between the carboxylic acid and basic nitrogen atoms. The nitro group can also participate as a weaker hydrogen bond acceptor, further guiding the assembly process.

Table 1: Examples of Co-crystals Formed with this compound

| Co-former | Hydrogen Bonding Motif |

|---|---|

| 4,4'-Bipyridine | O-H···N |

| 1,2-Bis(4-pyridyl)ethane | O-H···N |

| Acridine | O-H···N |

| 1,10-Phenanthroline | O-H···N |

Potential in the Development of Functional Materials

The exploration of this compound and its derivatives is an active area of research in materials science. The interplay between its functional groups and the aromatic system suggests potential for creating materials with novel electronic, optical, or responsive properties. The nitro group, being strongly electron-withdrawing, significantly influences the electronic nature of the molecule. This, combined with the potential for creating highly ordered structures through supramolecular assembly, opens avenues for applications in fields such as nonlinear optics or as components in sensing devices. The development of porous HOFs from this molecule also points towards potential applications in gas storage and separation, although this area remains largely exploratory.

Integration into Polymeric Materials

The incorporation of this compound as a monomer or a functional additive into polymeric structures can impart unique characteristics, influencing everything from chain architecture to material properties. The sterically bulky nature of the trimethyl-substituted ring and the electronic effects of the nitro group are key determinants of its behavior in polymerization reactions and the performance of the resulting materials.

Research into polyesters and polyamides derived from substituted benzoic acids provides a framework for understanding the potential of this compound. The presence of bulky side groups on monomers is known to affect polymer properties significantly. For instance, bulky aryl groups can enhance thermal stability and mechanical strength. rsc.org Dimethacrylate monomers featuring bulky substituents have been shown to reduce polymerization shrinkage while improving the degree of conversion and helping to maintain mechanical properties. science.gov The introduction of bulky groups can also lead to the formation of more homogeneous copolymer networks. science.gov

In the context of this compound, the ortho-methyl groups create significant steric hindrance around the carboxylic acid function. This steric crowding can influence the reactivity of the monomer during polymerization, potentially requiring specific catalytic systems or reaction conditions to achieve high molecular weight polymers. For example, the synthesis of sterically hindered amides has been shown to be challenging, sometimes necessitating the use of specialized linkers in solid-phase synthesis. acs.org However, this steric hindrance is also a tool for controlling polymer architecture. Studies on 2,4,6-trimethylbenzoic acid have demonstrated its propensity to form 1D helical polymers in coordination chemistry, a tendency that could be exploited in the design of novel polymeric structures with controlled helicity. rsc.orgjst.go.jp

The nitro group adds another layer of functionality. Nitro-containing polymers are recognized for their high energy density, making them candidates for energetic materials. ontosight.ai Furthermore, the introduction of nitro groups can modify the surface properties of polymers, as seen in the treatment of materials with nitric oxide, which can lead to the formation of nitro and nitrate (B79036) ester groups. mdpi.com The strong electron-withdrawing nature of the nitro group can also be leveraged to create polymers with specific electronic properties, suitable for various advanced applications. acs.org

The synthesis of polymers using nitro-containing monomers is an established field, with nucleophilic aromatic substitution being a key reaction for creating polyethers. researchgate.net While direct polymerization of this compound into high-performance polymers like wholly aromatic polyesters might be challenging due to its steric bulk, its use as a comonomer could be a viable strategy to fine-tune the properties of existing polymers. bohrium.comacs.org

Below is a data table summarizing the potential effects of incorporating sterically hindered and nitro-functionalized benzoic acids into polymers, based on findings from related systems.

| Feature of Monomer | Potential Effect on Polymer Properties | Relevant Findings from Analogous Systems |

| Steric Hindrance (e.g., from trimethyl substitution) | - Influences polymer chain conformation, potentially leading to helical structures.- May increase thermal stability and mechanical strength.- Can reduce polymerization shrinkage.- May require specialized polymerization conditions. | - 2,4,6-trimethylbenzoic acid can form helical coordination polymers. rsc.org- Bulky side groups can improve thermal and mechanical properties. rsc.org- Bulky monomers can reduce shrinkage and improve conversion. science.gov |

| Nitro Group Functionality | - Increases energy density, creating potential for energetic materials.- Modifies surface properties and polarity.- Imparts specific electronic characteristics for advanced applications.- Can be used as a reactive handle for further polymer modification. | - Nitroethylene polymers exhibit high energy density. ontosight.ai - Nitro-functionalization can alter surface hydrophilicity. mdpi.com- Nitro-group-doped polymers show enhanced electronic performance. acs.org |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the realm of crystal engineering, this compound serves as a promising organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The geometry and functionality of this ligand are expected to direct the assembly of metal ions into predictable and potentially novel architectures with tailored properties.

The substitution pattern on the benzoic acid ring is a critical factor in determining the final structure of a coordination polymer. Research has shown that benzoic acids with ortho substituents, such as 2,4,6-trimethylbenzoic acid, can promote the formation of helical polymers. rsc.org In contrast, para-substituted benzoic acids often lead to the formation of discrete molecular complexes under similar conditions. rsc.org This demonstrates the powerful role of steric hindrance in guiding the self-assembly process. Specifically, the use of 2,4,6-trimethylbenzoic acid with certain transition metals has led to the isolation of "railroad-like" polymers. rsc.org

The nitro group introduces an additional coordinating site and can influence the electronic properties and stability of the resulting framework. While there is extensive research on nitro-containing ligands for MOFs, the specific use of this compound is not widely documented. However, studies on related nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid, have shown their utility in constructing coordination polymers with interesting properties, including some with photosalient behaviors. The presence of the nitro group can also be a factor in creating materials with high energy densities.

The combination of the bulky trimethyl groups and the polar nitro group in this compound suggests that it could be used to create MOFs with specific pore environments. The steric bulk would influence the framework topology and pore size, while the nitro group could be oriented towards the pores, creating a functionalized surface that could be exploited for selective gas adsorption or catalysis.

The following table summarizes the structural directing effects of substituted benzoic acids in the formation of coordination polymers, providing insight into the potential role of this compound.

| Ligand Feature | Influence on Coordination Polymer/MOF Structure | Example from Analogous Systems |

| Ortho-Substitution (e.g., 2,4,6-trimethyl) | - Promotes the formation of 1D helical or railroad-like polymer chains.- Controls the coordination environment around the metal center due to steric hindrance. | - 2,4,6-trimethylbenzoic acid leads to helical and railroad-like polymers with various transition metals. rsc.org |

| Para-Substitution | - Tends to form discrete, non-polymeric metal complexes. | - 4-tert-butylbenzoic acid forms discrete dinuclear complexes. rsc.org |

| Nitro-Substitution | - Can act as an additional coordination site.- Influences the electronic properties of the framework.- Can lead to materials with high energy content or specific photophysical properties. | - 3-nitrobenzoic acid has been used to construct photosalient coordination polymers. |

Exploration in Advanced Molecular Devices

The unique combination of steric and electronic features in this compound makes it a molecule of interest for the design of advanced molecular devices. Its potential applications span areas such as molecular electronics, sensors, and photoactive materials.

The nitro group is a well-known electron-withdrawing group, and its presence in organic molecules can lead to significant push-pull electronic structures, which are the basis for many nonlinear optical materials and electro-optic devices. acs.org By incorporating this compound into larger molecular or supramolecular systems, it may be possible to create materials with tailored electronic and optical responses. The trimethyl substitution pattern provides a rigid and well-defined geometry, which is crucial for controlling the orientation and packing of molecules in a solid-state device.

Furthermore, 2,4,6-trimethylbenzoic acid and its derivatives are known to be precursors for photoinitiators used in polymerization. google.combeilstein-journals.org Photoinitiators are essential components in photolithography and 3D printing, technologies that are at the heart of fabricating microelectronic and microfluidic devices. The specific substitution pattern of this compound could be leveraged to develop novel photoinitiators with enhanced efficiency or spectral sensitivity.

In the context of sensors, the nitroaromatic moiety is a known quencher of fluorescence. This property could be exploited in the design of fluorescent chemosensors. For instance, a fluorescent polymer or MOF could be designed to have its fluorescence quenched in the presence of specific analytes that interact with the this compound unit.

The field of molecular electronics aims to use single molecules or small assemblies of molecules as electronic components. The defined structure of this compound, with its potential for self-assembly into ordered structures, makes it an interesting candidate for fundamental studies in this area. The nitro group could act as a redox-active center, and the insulating trimethylphenyl part of the molecule could be used to control charge transport pathways.

While the direct application of this compound in molecular devices is still an emerging area of research, the foundational knowledge from related systems provides a strong rationale for its exploration.

Concluding Remarks and Future Research Directions

Synthesis and Reactivity of 2,4,6-Trimethyl-3-nitrobenzoic Acid: A Summary of Key Findings

Based on established chemical principles, the synthesis and reactivity of this compound can be inferred.

Synthesis: The most probable synthetic route to this compound is the direct nitration of its precursor, 2,4,6-trimethylbenzoic acid. The starting material, 2,4,6-trimethylbenzoic acid, can be synthesized from mesitylene (B46885). google.com The nitration would involve an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring—the activating, ortho-, para-directing methyl groups and the deactivating, meta-directing carboxylic acid group—would govern the position of the incoming nitro group. Given the steric hindrance from the methyl groups at positions 2 and 6, the nitration is expected to occur at one of the available meta positions relative to the carboxyl group, which are positions 3 or 5.

Reactivity: The reactivity of the compound is dominated by its three key structural features: the carboxylic acid group, the nitro group, and the highly substituted aromatic ring.